Methyl 5-amino-4-ethoxy-2-(trifluoromethyl)benzoate
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Overview
Description
Methyl 5-amino-4-ethoxy-2-(trifluoromethyl)benzoate is an organic compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-4-ethoxy-2-(trifluoromethyl)benzoate can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, where the reaction conditions are optimized for high yield and purity. The use of flow chemistry techniques can also be employed to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-4-ethoxy-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 5-amino-4-ethoxy-2-(trifluoromethyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 5-amino-4-ethoxy-2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes . This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 5-amino-4-ethoxy-2-(trifluoromethyl)benzoate is unique due to the presence of both the ethoxy and trifluoromethyl groups, which impart distinct chemical properties. The ethoxy group can influence the compound’s solubility and reactivity, while the trifluoromethyl group enhances its stability and lipophilicity .
Properties
Molecular Formula |
C11H12F3NO3 |
---|---|
Molecular Weight |
263.21 g/mol |
IUPAC Name |
methyl 5-amino-4-ethoxy-2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C11H12F3NO3/c1-3-18-9-5-7(11(12,13)14)6(4-8(9)15)10(16)17-2/h4-5H,3,15H2,1-2H3 |
InChI Key |
XLNHBXUOZVUXCD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C(F)(F)F)C(=O)OC)N |
Origin of Product |
United States |
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